![molecular formula C16H15ClN2O2 B4650278 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide](/img/structure/B4650278.png)
4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide
Overview
Description
4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide, also known as CHPB, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CHPB is a hydrazide derivative of 4-chlorosalicylic acid and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal models of arthritis, 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been found to reduce inflammation and to improve joint function. In vitro studies have also shown that 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide can inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various disease models. Additionally, 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide can be synthesized in a relatively straightforward manner, making it accessible to researchers. However, one limitation of using 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide. One area of interest is its potential as a therapeutic agent for the treatment of arthritis, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide and to identify potential targets for therapeutic intervention. Finally, studies examining the pharmacokinetics and toxicity of 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide will be important for determining its potential as a therapeutic agent in humans.
Scientific Research Applications
4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been found to exhibit a range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. In recent studies, 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, 4-chloro-2-hydroxy-N'-(3-phenylpropylidene)benzohydrazide has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-chloro-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-13-8-9-14(15(20)11-13)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11,20H,4,7H2,(H,19,21)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKTZAAWLYMTP-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-hydroxy-N'-[(1E)-3-phenylpropylidene]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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